3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide
Overview
Description
3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide is a complex organic compound that features a nitro group, a pyrrolidinone ring, a pyridine ring, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring.
Pyrrolidinone Formation: Cyclization to form the pyrrolidinone ring.
Sulfonamide Formation: Reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.
Pyridine Coupling: Coupling of the pyridine ring to the benzenesulfonamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide groups are often used as ligands in catalysis.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to their biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The nitro group and pyrrolidinone ring may also interact with molecular targets, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the pyrrolidinone and pyridine rings.
N-(pyridin-3-yl)benzenesulfonamide: Lacks the nitro group and pyrrolidinone ring.
Uniqueness
3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
3-nitro-4-(2-oxopyrrolidin-1-yl)-N-pyridin-3-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S/c20-15-4-2-8-18(15)13-6-5-12(9-14(13)19(21)22)25(23,24)17-11-3-1-7-16-10-11/h1,3,5-7,9-10,17H,2,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVCBNFKZXXQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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